threo-5,6-Dodecanediol
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Overview
Description
Threo-5,6-Dodecanediol: is an organic compound with the molecular formula C12H26O2 . It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a carbon chain. This compound is known for its unique stereochemistry, where the hydroxyl groups are positioned on adjacent carbon atoms in a threo configuration. This compound is used in various chemical and industrial applications due to its specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Threo-5,6-Dodecanediol can be synthesized through several methods. One common approach involves the reduction of the corresponding diketone, 5,6-dodecanedione, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic hydrogenation of 5,6-dodecanedione. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The reaction is carried out in a hydrogen atmosphere to ensure complete reduction of the diketone to the diol.
Chemical Reactions Analysis
Types of Reactions: Threo-5,6-Dodecanediol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: When subjected to oxidation, this compound can be converted into the corresponding diketone, 5,6-dodecanedione. Common oxidizing agents used in this reaction include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The reduction of this compound typically involves the conversion of the hydroxyl groups to other functional groups, such as alkanes. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: this compound can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups. For example, treatment with thionyl chloride (SOCl2) can convert the hydroxyl groups into chlorides, resulting in the formation of 5,6-dodecane dichloride.
Major Products: The major products formed from these reactions include 5,6-dodecanedione (oxidation), alkanes (reduction), and 5,6-dodecane dichloride (substitution).
Scientific Research Applications
Chemistry: In chemistry, threo-5,6-Dodecanediol is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the study of stereoselective reactions and the development of chiral catalysts.
Biology: this compound has applications in biological research, particularly in the study of lipid metabolism and enzyme activity. It can be used as a substrate for enzymes that catalyze the oxidation or reduction of hydroxyl groups.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is studied for its role in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Industrially, this compound is used in the production of polymers and surfactants. Its hydroxyl groups can undergo polymerization reactions to form polyesters and polyurethanes, which are used in various applications, including coatings, adhesives, and foams.
Mechanism of Action
The mechanism of action of threo-5,6-Dodecanediol involves its interaction with specific molecular targets and pathways. In biological systems, the hydroxyl groups of this compound can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate enzyme activity and influence metabolic pathways. For example, this compound can act as a competitive inhibitor of enzymes that catalyze the oxidation of hydroxyl groups, thereby affecting the overall metabolic process.
Comparison with Similar Compounds
Erythro-5,6-Dodecanediol: Similar to threo-5,6-Dodecanediol but with different stereochemistry (erythro configuration).
5,6-Dodecanedione: The diketone precursor used in the synthesis of this compound.
5,6-Dodecane dichloride: A product of the substitution reaction of this compound.
Uniqueness: this compound is unique due to its specific threo stereochemistry, which influences its reactivity and interactions with other molecules. This stereochemistry makes it valuable in stereoselective synthesis and chiral catalysis, distinguishing it from other similar compounds.
Properties
CAS No. |
70859-33-5 |
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Molecular Formula |
C12H26O2 |
Molecular Weight |
202.33 g/mol |
IUPAC Name |
(5R,6R)-dodecane-5,6-diol |
InChI |
InChI=1S/C12H26O2/c1-3-5-7-8-10-12(14)11(13)9-6-4-2/h11-14H,3-10H2,1-2H3/t11-,12-/m1/s1 |
InChI Key |
COLYTQSCHUMMSR-VXGBXAGGSA-N |
Isomeric SMILES |
CCCCCC[C@H]([C@@H](CCCC)O)O |
SMILES |
CCCCCCC(C(CCCC)O)O |
Canonical SMILES |
CCCCCCC(C(CCCC)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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